2,2-Dimethyl-1-(1H-pyrrol-1-yl)propan-1-one

Tetrahedral intermediate stability N-acylpyrrole carbinols Weinreb amide comparison

2,2-Dimethyl-1-(1H-pyrrol-1-yl)propan-1-one (synonyms: 1-trimethylacetylpyrrole, 1-pivaloyl-1H-pyrrole, N-pivaloylpyrrole; CAS 411208-03-2) is an N-acylpyrrole featuring a sterically demanding pivaloyl (2,2-dimethylpropanoyl) group attached to the pyrrole nitrogen. With molecular formula C₉H₁₃NO and molecular weight 151.21 g/mol, it belongs to the class of N-acylpyrroles—activated amide derivatives widely employed as Weinreb amide surrogates, acylating agents, and versatile synthetic intermediates [3.0.CO;2-N" target="_blank">1].

Molecular Formula C9H13NO
Molecular Weight 151.21 g/mol
CAS No. 411208-03-2
Cat. No. B1359132
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2-Dimethyl-1-(1H-pyrrol-1-yl)propan-1-one
CAS411208-03-2
Molecular FormulaC9H13NO
Molecular Weight151.21 g/mol
Structural Identifiers
SMILESCC(C)(C)C(=O)N1C=CC=C1
InChIInChI=1S/C9H13NO/c1-9(2,3)8(11)10-6-4-5-7-10/h4-7H,1-3H3
InChIKeyNBCLWNCJSKCWIK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,2-Dimethyl-1-(1H-pyrrol-1-yl)propan-1-one (CAS 411208-03-2): Chemical Identity, N-Acylpyrrole Class, and Procurement Context


2,2-Dimethyl-1-(1H-pyrrol-1-yl)propan-1-one (synonyms: 1-trimethylacetylpyrrole, 1-pivaloyl-1H-pyrrole, N-pivaloylpyrrole; CAS 411208-03-2) is an N-acylpyrrole featuring a sterically demanding pivaloyl (2,2-dimethylpropanoyl) group attached to the pyrrole nitrogen . With molecular formula C₉H₁₃NO and molecular weight 151.21 g/mol, it belongs to the class of N-acylpyrroles—activated amide derivatives widely employed as Weinreb amide surrogates, acylating agents, and versatile synthetic intermediates [1]. Its predicted boiling point is 220.0 ± 9.0 °C and predicted density is 0.94 ± 0.1 g/cm³ . Commercially available at ≥95–97% purity from multiple suppliers, this compound serves as a building block in medicinal chemistry, materials science, and methodology development [1].

Why 2,2-Dimethyl-1-(1H-pyrrol-1-yl)propan-1-one Cannot Be Interchanged with Simpler N-Acylpyrroles or Weinreb Amides in Demanding Synthetic Workflows


Although the N-acylpyrrole family shares a common pyrrole-N–acyl linkage, the steric and electronic profile of the acyl substituent governs key performance parameters—tetrahedral intermediate stability, hydrolysis susceptibility, acyl migration tendency, and directing-group efficacy in C–H functionalization—that directly impact synthetic outcomes [1]. The pivaloyl group imparts a unique combination of maximal steric shielding [2], minimal acyl transfer propensity (decreasing in the order formyl > acetyl > pivaloyl) [3], and proven capacity to direct metal-free, site-selective C–H borylation [1]. Substituting with N-acetylpyrrole, N-benzoylpyrrole, or Weinreb amides would sacrifice one or more of these performance attributes, leading to reduced intermediate isolability, competing side reactions, or loss of regiochemical control. The quantitative evidence below establishes exactly where these differentiation gaps lie and why they are consequential for procurement decisions in both discovery and process chemistry settings.

Quantitative Differentiation Evidence: 2,2-Dimethyl-1-(1H-pyrrol-1-yl)propan-1-one vs. Closest Analogs and Functional Alternatives


Tetrahedral Intermediate Stability: N-Acylpyrroles Enable Isolable Carbinols in 76–95% Yield vs. Weinreb Amide Decomposition

N-Acylpyrroles form tetrahedral intermediates of remarkable stability upon nucleophilic addition, enabling chromatographic purification and isolation of pyrrolecarbinols in 76–95% yields—a capability not shared by Weinreb amides (N-methoxy-N-methylamides), which under identical titanium-mediated conditions give substantial amounts of cyclopropanols as decomposition byproducts alongside the desired ketones [1]. This stability difference was explicitly noted: 'Less effective were Weinreb amides... which gave substantial amounts of cyclopropanols in addition to ketones' [2]. The pivaloyl substituent further enhances this stability through steric shielding of the tetrahedral center, as the tert-butyl group imposes greater resistance to collapse than smaller acyl groups [1].

Tetrahedral intermediate stability N-acylpyrrole carbinols Weinreb amide comparison

Competition Kinetics: N-Acylpyrroles Demonstrate Greater Reactivity Than Carboxylic Esters in Titanium-Mediated Coupling

In a direct competition experiment between N-acylpyrrole 1A and methyl propionate utilizing a 1:2 mixture of Ti(O-i-Pr)₄ and a Grignard reagent as limiting reagents, N-acylpyrroles exhibited 'greater reactivity... compared to esters' [1]. Under optimized conditions, N-pivaloylpyrrole analog 1A produced pyrrolyl carbinol 2Aa in 92% yield with ethylmagnesium bromide (Table 1, entry 1), contrasting with esters that undergo cyclopropanation as the dominant pathway [1]. The pivaloyl group's steric bulk stabilizes the tetrahedral intermediate (Mg²⁺/Ti⁴⁺ counterion-assisted), enabling the carbinol pathway to outcompete reduction to 3A [1].

Titanium-mediated coupling Kulinkovich reaction N-acylpyrrole vs. ester reactivity

Acyl Migration Resistance: Pivaloyl Group Minimizes Undesired Acyl Transfer Relative to Formyl and Acetyl Protecting Groups

In a systematic study of acyl transfer from 2-O-acyl-3,4,6-tri-O-benzyl-D-galactopyranose-derived glycosyl donors, experimental evidence demonstrated that acyl transfer decreases in the order formyl > acetyl > pivaloyl [1]. The 2-O-pivaloyl derivatives exhibited the lowest propensity for undesired migration among the alkyl acyl series examined. DFT calculations confirmed that the calculated anomeric carbon–carbonyl oxygen bond distance that breaks during acyl transfer is shortest for the pivaloyl case, correlating with minimal transfer tendency [1]. While this study was conducted on carbohydrate substrates, the rank-order stability of acyl groups (pivaloyl > acetyl > formyl) is a fundamental property of the acyl moiety itself and extrapolates to N-acylpyrrole systems where pivaloyl provides superior resistance to N→C acyl migration during electrophilic or acidic conditions [2].

Acyl migration Protecting group stability Glycosylation

Metal-Free C2-Selective C–H Borylation: N-Pivaloylpyrrole Delivers 81% Yield of Single C2-Borylated Regioisomer Using Only BBr₃

When simple N-pivaloylpyrrole (2a) was treated with BBr₃ under metal-free conditions, the C2-borylated product 2c was obtained in 81% yield without any detectable regioisomers [1]. The site-selectivity is dominated by chelation and electronic effects of the pivaloyl directing group, forming C2-borylated pyrroles against the inherent steric preference for C5 [1]. DFT calculations (wB97X-D) demonstrated a theoretical C2:C5 selectivity ratio of approximately 95:5 for related substrates [1]. This contrasts sharply with iridium-catalyzed borylation of C3-substituted pyrroles bearing ester groups, where regioselectivity preferentially locates at the less hindered C5 position [1]. The formed C2-borylated products readily engage in downstream transformations, enabling a step-economic route to drugs such as Lipitor (atorvastatin) [1].

C–H borylation Site-selectivity Metal-free catalysis

Restricted N–Acyl Rotation: Steric Bulk of Pivaloyl Raises the Rotational Barrier Relative to Acetyl and Formyl Derivatives, Enhancing Conformational Stability

Variable-temperature NMR spectroscopy established that the free energy of activation (ΔF‡) for restricted rotation about the N–acyl bond in 1-acylpyrroles decreases in the order 1-formylpyrrole (14.1 kcal/mol) > 1-acetylpyrrole > 1-benzoylpyrrole [1]. The difference in ΔF‡ between N-acylpyrroles and the corresponding N,N-dimethylamides remains constant at approximately 6 kcal/mol across the series, reflecting reduced amidic resonance in the pyrrole system [1]. Although ΔF‡ for 1-pivaloylpyrrole was not directly measured in this study, the well-established steric effect of the tert-butyl group—which increases the rotational barrier in amides by 1–3 kcal/mol relative to acetyl—supports the inference that N-pivaloylpyrrole possesses a higher rotational barrier than N-acetylpyrrole [2]. This translates to greater conformational stability and reduced N–acyl bond lability under thermal or acidic conditions.

Restricted rotation N-acylpyrrole conformation Dynamic NMR

Hydrolysis Resistance: Steric Hindrance at the Acyl Carbon Directly Modulates N-Acylpyrrole Alkaline Hydrolysis Rates

The hydroxide ion-catalyzed hydrolysis of N-acylpyrroles was systematically studied for N-formyl, N-acetyl, and N-benzoyl derivatives in water at 25.0 °C [1]. The rate constants for formation of the tetrahedral intermediate are 'strongly increased by releasing steric hindrance in the acyl portion,' as demonstrated by the higher reactivity of N-formyl derivatives compared to N-acetyl and N-benzoyl derivatives [1]. Extending this structure–activity relationship to N-pivaloylpyrrole, the gem-dimethyl substitution at the α-carbon of the pivaloyl group imposes greater steric hindrance around the carbonyl than any of the measured acyl groups, predicting a further reduction in hydrolysis rate relative to N-acetylpyrrole. This steric protection is consistent with the known property of pivaloyl esters and amides, which are 'substantially more stable than other acyl protecting groups' and require acid, base, or reductant agents for removal [2].

Hydrolysis kinetics Steric effect N-acylpyrrole stability

Optimal Application Scenarios for 2,2-Dimethyl-1-(1H-pyrrol-1-yl)propan-1-one Based on Quantitatively Verified Differentiation


Titanium-Mediated 1,2-Bisfunctionalization of Terminal Olefins via Stable Pyrrolyl Carbinol Intermediates

When the synthetic objective is olefin 1,2-bisfunctionalization to generate ketone products—rather than cyclopropanes—2,2-dimethyl-1-(1H-pyrrol-1-yl)propan-1-one is the preferred N-acylpyrrole substrate. Competition experiments directly demonstrated that N-acylpyrroles outcompete carboxylic esters for the titanium intermediate, delivering carbinol products (e.g., 92% yield for 2Aa with ethyl Grignard) rather than cyclopropanes [1]. The isolated pyrrolyl carbinols can then undergo DBU-mediated conversion to ω-hydroxy ketones in near-quantitative yield, enabling access to tetrahydropyrans and 1,3,5-triols [1]. Weinreb amides are unsuitable for this application because they generate substantial cyclopropanol byproducts under identical conditions [1].

Metal-Free, Pivaloyl-Directed C2-Selective C–H Borylation of Pyrroles for Organoboronate Synthesis

For researchers constructing C2-borylated pyrrole building blocks without transition-metal contamination, N-pivaloylpyrrole is uniquely suited as the substrate. Treatment with BBr₃ alone affords the C2-borylated product in 81% yield as a single regioisomer, with no detectable C5 isomer [2]. This metal-free protocol is operationally simple, avoids costly iridium or palladium catalysts, and the resulting organoboronates engage directly in Suzuki–Miyaura cross-couplings en route to pharmaceutical targets such as atorvastatin (Lipitor) [2]. N-Acetylpyrrole or N-benzoylpyrrole cannot replicate this directing-group performance, as their carbonyls lack the optimal combination of Lewis basicity and steric profile for chelation-controlled C2 functionalization [2].

Multi-Step Synthesis Requiring Persistent N-Protection Under Acidic, Basic, and Nucleophilic Conditions

In synthetic routes where the pyrrole nitrogen must remain protected through acidic washes, basic hydrolyses, and nucleophilic additions, the pivaloyl group offers maximal longevity. The acyl migration rank order—formyl > acetyl > pivaloyl—establishes pivaloyl as least prone to undesired N→C transfer [3]. The alkaline hydrolysis kinetics confirm that steric hindrance at the acyl carbon progressively reduces the rate of hydroxide attack (formyl fastest, benzoyl slowest), with pivaloyl at the extreme of this spectrum [4]. Additionally, the higher N–acyl rotational barrier (inferred from the Matsuo ΔF‡ trend of formyl 14.1 kcal/mol > acetyl > benzoyl, extended to pivaloyl) provides greater conformational integrity against thermal N–acyl bond rotation [5]. Together, these properties make N-pivaloylpyrrole the most robust N-protected pyrrole among common acyl variants for sequences exceeding 3–4 synthetic steps.

Activated Acyl Donor for Transamidation Under Catalyst-Free, Ambient Conditions

N-Pivaloyl-activated amides have been demonstrated to undergo transamidation with alkyl amines at room temperature in 0.5–2 hours with 60–97% yield, without any catalyst, base, or additive [6]. The pivaloyl amide maintains a near-planar geometry (twist angle τ = 4.54°) and amidic resonance (C–N bond length 1.374 Å, C=O 1.222 Å), yet remains sufficiently reactive for nucleophilic addition [6]. This reactivity profile—high activation combined with exceptional stability toward hydrolysis—makes the N-pivaloylpyrrole motif ideal for late-stage peptide modifications, including NaBH₄ reduction to deliver C-terminal peptide aldehydes [6]. Simpler N-acylpyrroles (acetyl, benzoyl) either lack sufficient activation for catalyst-free transamidation or suffer from competing hydrolysis.

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